molecular formula C15H14N2O3 B3038391 4-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide CAS No. 861099-78-7

4-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

Cat. No.: B3038391
CAS No.: 861099-78-7
M. Wt: 270.28 g/mol
InChI Key: FTOTVEZQXJRDRB-UHFFFAOYSA-N
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Description

4-Amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is a benzamide derivative featuring a 2,3-dihydro-1,4-benzodioxin ring system, a privileged structure in medicinal chemistry. This compound is supplied with a high purity of 98% and has a molecular weight of 270.29 g/mol . The 1,4-benzodioxin scaffold is a recognized chiral building block for the enantiospecific synthesis of various therapeutic agents . Researchers value this core structure for developing compounds with potential biological activity; for instance, structurally similar sulfonamide derivatives based on the 1,4-benzodioxin backbone have been investigated as possible therapeutic agents for Alzheimer's disease and Type-2 Diabetes, showing moderate inhibitory potential against enzymes like acetylcholinesterase and α-glucosidase . The molecular formula for this compound is C15H14N2O3, and it is characterized by two hydrogen bond donors and four hydrogen bond acceptors . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle this material with appropriate precautions. The compound has a GHS07 (Harmful/Irritant) pictogram with the signal word "Warning" and hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

4-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c16-11-3-1-10(2-4-11)15(18)17-12-5-6-13-14(9-12)20-8-7-19-13/h1-6,9H,7-8,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTOTVEZQXJRDRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide typically involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media. This reaction yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which is further treated with various alkyl/aralkyl halides in N,N-dimethylformamide (DMF) as the reaction medium and lithium hydride (LiH) as a base .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl/aralkyl halides yield N-alkyl/aralkyl derivatives of the compound .

Scientific Research Applications

4-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of cholinesterase and lipoxygenase enzymes, which are involved in various physiological processes . By inhibiting these enzymes, the compound can modulate biological activities and potentially exert therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Sulfonamide Moieties

Compounds such as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (3) and its alkyl/aralkyl derivatives (e.g., 5a-e ) share the benzodioxin core but replace the benzamide with a sulfonamide group. Key differences include:

  • Antibacterial Activity : Compound 5a (N-(2-bromoethyl)-derivative) showed inhibition against E. coli (IC₅₀: 9.22 ± 0.70 μg/mL) and B. subtilis, comparable to ciprofloxacin (MIC: 8.01 ± 0.12 μg/mL). In contrast, the parent sulfonamide 3 was inactive against S. typhi .
  • Lipoxygenase Inhibition : Compounds 5c (N-(3-phenylpropyl)-derivative) and 5e (N-(4-chlorobenzyl)-derivative) exhibited moderate lipoxygenase inhibition (IC₅₀: 85.79 ± 0.48 mM and 89.32 ± 0.34 mM, respectively), though far weaker than the standard Baicalein (22.41 ± 1.3 mM) .

Key Structural Insight : Sulfonamide derivatives prioritize sulfonyl groups for enzyme interaction, whereas the benzamide scaffold in the target compound may engage distinct targets via hydrogen bonding.

Brominated and Chlorinated Derivatives

  • 4-Bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide () and N-(7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide () introduce halogen atoms (Br, Cl) to the benzamide ring. These substitutions likely enhance lipophilicity and influence binding to hydrophobic pockets in target proteins.
  • 4-Chlorobenzenesulfonamide Derivatives (): Compounds like 5j and 5d showed moderate acetylcholinesterase inhibition (IC₅₀: 26.25 ± 0.11 μM and 58.13 ± 0.15 μM), while 5i and 5f inhibited α-glucosidase (IC₅₀: 74.52 ± 0.07 μM and 83.52 ± 0.08 μM).

Comparison : Halogenation in benzamide/sulfonamide derivatives may improve membrane permeability but requires balancing with cytotoxicity profiles.

Heterocyclic and Functionalized Analogues

  • Pakerine (3-(1-azepanylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide): This derivative incorporates an azepanylsulfonyl group, enabling interaction with the peroxisomal enzyme AIM1 in plants. It alleviated photorespiratory stress at 10–150 µM concentrations .
  • D4476 (4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzamide): Features an imidazole-pyridine heterocycle, enabling selective inhibition of T regulatory (Treg) cell differentiation .

Key Difference: Heterocyclic moieties expand target specificity, as seen in D4476’s immunomodulatory action versus pakerine’s stress-response modulation.

Anti-inflammatory and Antihepatotoxic Analogues

  • 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic Acid (): Demonstrated anti-inflammatory potency comparable to ibuprofen in rat paw edema assays, highlighting the efficacy of carboxylic acid functional groups.
  • Flavone and Coumarin Derivatives (): Compounds like 4f and 4g with 1,4-dioxane rings showed antihepatotoxic activity by normalizing liver enzymes (SGOT, SGPT), akin to silymarin.

Structural Implication: Carboxylic acids and flavonoid scaffolds prioritize anti-inflammatory pathways, whereas benzamides may favor enzyme inhibition.

Data Tables

Table 1: Antibacterial and Enzyme Inhibitory Activities of Selected Analogues

Compound Activity IC₅₀/MIC Value Reference
5a (Sulfonamide derivative) Anti-E. coli 9.22 ± 0.70 μg/mL
5c (Sulfonamide derivative) Lipoxygenase inhibition 85.79 ± 0.48 mM
5j (Chlorobenzenesulfonamide) Acetylcholinesterase inhibition 26.25 ± 0.11 μM
Pakerine Photorespiratory stress alleviation Effective at 10–150 µM

Table 2: Structural Comparison of Key Derivatives

Compound Core Structure Functional Groups Primary Activity
4-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide Benzamide Amino, benzodioxin Undocumented (structural analogies suggest enzyme inhibition)
5a (Sulfonamide) Sulfonamide Bromoethyl, benzodioxin Antibacterial
D4476 Benzamide-heterocycle Imidazole-pyridine Immunomodulation
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic Acid Carboxylic acid Acetic acid, benzodioxin Anti-inflammatory

Biological Activity

4-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research on its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and structure-activity relationships (SAR).

The molecular formula of 4-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is C18H18N2O4C_{18}H_{18}N_{2}O_{4} with a molecular weight of 326.3 g/mol. The compound features a benzamide structure that is substituted with a dihydro-benzodioxin moiety, which is critical for its biological activity.

Research indicates that 4-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide exhibits several biological activities, primarily through the inhibition of DNA methyltransferases (DNMTs). This inhibition leads to the reactivation of silenced genes involved in tumor suppression and other cellular processes.

Inhibition of DNA Methyltransferases

A study highlighted that derivatives of similar compounds showed potent inhibition against DNMT1 and DNMT3A. The most potent derivative exhibited an EC50 value of 0.9 μM against DNMT3A and 15 μM against DNMT1. This suggests that the presence of the dihydro-benzodioxin moiety enhances the binding affinity to these enzymes, facilitating gene re-expression in cancer cells .

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of 4-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide and its derivatives:

Activity Target Effect Reference
DNMT InhibitionDNMT1, DNMT3AReactivation of tumor suppressor genes
CytotoxicityLeukemia KG-1 cellsInduces apoptosis in micromolar range
Gene ReactivationP16, MLH1, TIMP3Inhibition of methylation leads to reactivation
Structure-Activity RelationshipsVarious derivativesBicyclic substituents enhance activity

Case Study 1: Anticancer Activity

In a study focused on colon cancer cell lines, 4-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide was shown to significantly inhibit DNA methylation. This resulted in the reactivation of several key genes responsible for tumor suppression. The study concluded that this compound could serve as a lead compound for developing new anticancer agents targeting epigenetic modifications .

Case Study 2: Structure-Activity Relationship Analysis

A comprehensive SAR analysis revealed that modifications to the benzamide structure could significantly impact biological activity. For instance, replacing certain substituents with bicyclic systems improved inhibitory potency against DNMTs. This highlights the importance of structural modifications in enhancing therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions starting with 2,3-dihydro-1,4-benzodioxin-6-amine. A common approach involves sulfonamide formation using benzenesulfonyl chloride under alkaline conditions (pH 9–10) to generate intermediates, followed by N-substitution with alkyl/aryl halides in N,N-dimethylformamide (DMF) with LiH catalysis . Characterization relies on IR spectroscopy (to confirm sulfonamide C-SO₂-NH stretch at ~1150–1350 cm⁻¹), ¹H NMR (to resolve aromatic protons and dihydro-benzodioxin signals), and elemental analysis (CHN) for purity validation .

Q. What safety protocols are critical during the synthesis of benzodioxin-containing sulfonamides?

  • Methodological Answer : Hazard analysis must precede synthesis, particularly for reactive intermediates (e.g., acyl chlorides) and mutagenic byproducts. Use fume hoods for volatile reagents (e.g., DMF), and employ PPE (gloves, goggles) when handling mutagenic compounds. Thermal stability testing (e.g., DSC) is recommended for intermediates prone to decomposition . Ames testing is advised for assessing mutagenicity, as seen in analogous anomeric amide derivatives .

Q. How are enzyme inhibition assays (e.g., acetylcholinesterase) designed for benzodioxin derivatives?

  • Methodological Answer : Assays typically involve:

  • Substrate preparation : Acetylthiocholine iodide as a substrate.
  • Enzyme incubation : Pre-incubate the compound with acetylcholinesterase (e.g., 0.1 U/mL) at 37°C.
  • Detection : Add DTNB (Ellman’s reagent) to quantify thiocholine release via absorbance at 412 nm.
  • Controls : Include donepezil as a positive control and solvent blanks. IC₅₀ values are calculated using non-linear regression .

Advanced Research Questions

Q. How can computational methods optimize reaction yields for N-substituted benzodioxin sulfonamides?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) can model transition states to identify energy barriers in sulfonamide formation. Reaction path search algorithms (e.g., GRRM) predict intermediates and guide solvent selection (e.g., aqueous Na₂CO₃ for pH control). Machine learning models trained on reaction databases (e.g., PubChem) can propose optimal catalysts (e.g., LiH vs. K₂CO₃) and reaction times .

Q. What strategies resolve contradictions in bioactivity data (e.g., antibacterial vs. enzyme inhibition results)?

  • Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., bacterial strain variability or enzyme isoform selectivity). Mitigation steps:

  • Dose-response validation : Test compounds across a wider concentration range (e.g., 0.1–100 µM).
  • Structural analogs : Compare with derivatives lacking the 4-amino group to isolate pharmacophore contributions.
  • Molecular docking : Use AutoDock Vina to simulate binding to acetylcholinesterase vs. bacterial targets (e.g., penicillin-binding proteins) .

Q. How do electronic effects of substituents influence the biological activity of benzodioxin derivatives?

  • Methodological Answer : Electron-withdrawing groups (e.g., -CF₃) on the benzamide ring enhance sulfonamide acidity, improving target binding via hydrogen bonding. Hammett constants (σ) correlate with inhibitory potency; for example, 4-fluoro substituents increase lipophilicity (logP), enhancing membrane penetration. SAR studies on N-alkyl vs. N-aryl substitutions reveal steric effects on enzyme active-site access .

Methodological Resources

  • Spectral Data Interpretation : IR and NMR spectral libraries (e.g., SDBS) for benzodioxin scaffolds .
  • Computational Tools : COMSOL Multiphysics for reaction simulation; ICReDD’s reaction path search for synthetic optimization .
  • Bioassay Standards : Follow OECD guidelines for Ames testing and enzyme inhibition protocols .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
Reactant of Route 2
Reactant of Route 2
4-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

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